molecular formula C9H8BrNO B3035045 7-Bromo-5-methylindolin-2-one CAS No. 290820-92-7

7-Bromo-5-methylindolin-2-one

Cat. No.: B3035045
CAS No.: 290820-92-7
M. Wt: 226.07 g/mol
InChI Key: ZVTQQHRJVQKHPE-UHFFFAOYSA-N
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Description

7-Bromo-5-methylindolin-2-one, also known as 7-bromo-5-methyl-1H-indole-2-carboxylic acid, is an organobromine compound and a derivative of indole. It is widely used as a building block in organic synthesis, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for PI3K/mTOR Inhibitors : A compound structurally related to 7-Bromo-5-methylindolin-2-one was synthesized as an important intermediate in many PI3K/mTOR inhibitors, highlighting its potential utility in the synthesis of biologically active molecules (Lei et al., 2015).
  • Photochromic Compounds : Derivatives of bromo-substituted quinolines have been used to synthesize new photochromic compounds, indicating the potential of this compound in materials science for applications requiring light-responsive materials (Voloshin et al., 2008).

Biological Activities

  • Antibacterial Activity : Compounds related to this compound have been synthesized and evaluated for their antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, suggesting possible antimicrobial applications (Hayashi et al., 2002).
  • Enhancing Acetylcholine-Induced Glutamate Release : A study on 5-hydroxyindole, which shares some structural similarities with this compound, demonstrated its potential to potentiate alpha 7 nicotinic acetylcholine receptor-mediated responses, suggesting a role in modulating neurotransmitter release (Zwart et al., 2002).

Potential Applications in Drug Discovery

  • Synthesis of Isoindolinones : A Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones was developed, using methods that could potentially be applicable to the synthesis or modification of this compound for drug discovery purposes (Gogoi et al., 2014).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 7-Bromo-5-methylindolin-2-one can be found on the product page . For detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer.

Future Directions

There is a paper titled “Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins” that discusses the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins . This indicates that there is ongoing research into the potential applications of compounds like 7-Bromo-5-methylindolin-2-one.

Properties

IUPAC Name

7-bromo-5-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-2-6-4-8(12)11-9(6)7(10)3-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQQHRJVQKHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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